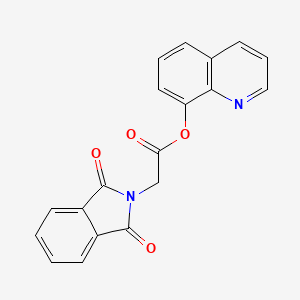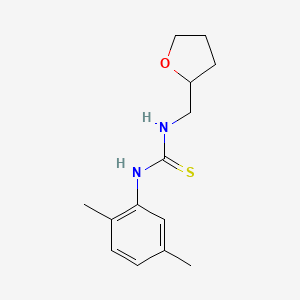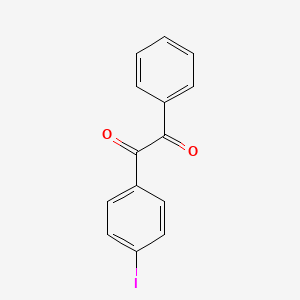![molecular formula C16H11N5OS B10866480 {4-(2-hydroxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B10866480.png)
{4-(2-hydroxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE is a complex organic compound that features a triazine ring substituted with a hydroxyphenyl group, a thienylvinyl group, and a cyanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Substitution Reactions: The hydroxyphenyl and thienylvinyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct substitution pattern.
Introduction of the Cyanamide Group: The cyanamide group is introduced in the final step, typically through a nucleophilic substitution reaction using cyanamide or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyanamide group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Catalysts such as palladium on carbon or copper(I) iodide are often employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the cyanamide group can act as a nucleophile in various biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}AMINE
- **N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}THIOUREA
Uniqueness
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE is unique due to the presence of the cyanamide group, which imparts distinct reactivity and potential for diverse applications. The combination of hydroxyphenyl and thienylvinyl groups further enhances its versatility and makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H11N5OS |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
[4-(2-hydroxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C16H11N5OS/c17-10-18-16-20-14(8-7-11-4-3-9-23-11)19-15(21-16)12-5-1-2-6-13(12)22/h1-9,22H,(H,18,19,20,21)/b8-7+ |
InChI-Schlüssel |
BVOFGHLBJNVNMO-BQYQJAHWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)/C=C/C3=CC=CS3)NC#N)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C=CC3=CC=CS3)NC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}acetamide](/img/structure/B10866414.png)

![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-acetamide](/img/structure/B10866421.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10866426.png)


![N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10866453.png)

![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10866462.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10866464.png)
![2-Methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B10866465.png)
![11-(4-chlorophenyl)-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866481.png)
![methyl [(4E)-4-{1-[(4-methoxyphenyl)amino]propylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866489.png)
![3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10866493.png)
